molecular formula C22H24N6O B2875167 N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946369-15-9

N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2875167
CAS No.: 946369-15-9
M. Wt: 388.475
InChI Key: SAJHWGWHTNZYFQ-UHFFFAOYSA-N
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Description

N⁶-(3-Methoxypropyl)-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at the 1-position, a 3-methylphenyl substituent at the N⁴-position, and a 3-methoxypropyl group at the N⁶-position. Pyrazolo[3,4-d]pyrimidine scaffolds are widely studied for their kinase inhibitory properties, with structural modifications at the N⁴ and N⁶ positions significantly influencing biological activity and physicochemical properties . This compound’s design leverages methoxypropyl and methylphenyl groups to balance lipophilicity and solubility, critical for drug-likeness.

Properties

IUPAC Name

6-N-(3-methoxypropyl)-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-8-6-9-17(14-16)25-20-19-15-24-28(18-10-4-3-5-11-18)21(19)27-22(26-20)23-12-7-13-29-2/h3-6,8-11,14-15H,7,12-13H2,1-2H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJHWGWHTNZYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl, 3-methylphenyl, and 3-methoxypropyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N6-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name N⁴ Substituent N⁶ Substituent Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4) Notable Properties
Target Compound 3-Methylphenyl 3-Methoxypropyl C₂₃H₂₅N₆O 401.50 Not reported Balanced lipophilicity; moderate steric bulk
Analog 1 () 3,4-Dimethylphenyl 3-Methoxypropyl C₂₃H₂₆N₆O 402.50 Not reported Increased hydrophobicity due to additional methyl group; may reduce solubility
Analog 2 () Phenyl 3-Chloro-4-methoxyphenyl C₁₇H₁₆ClN₆O 365.81 Not reported Chlorine enhances electronegativity; potential for improved target binding but higher toxicity risk
Analog 3 () 3-Chloro-4-methylphenyl Ethyl C₁₅H₁₇ClN₆ 316.79 0.5 µg/mL Low solubility limits bioavailability; chloro-methyl groups enhance metabolic stability
Analog 4 () 2-Methoxyphenyl 4-Phenoxyphenyl C₂₄H₂₀N₆O₂ 424.46 Not reported Phenoxy group increases π-π stacking potential; higher melting point (243–245°C)
Analog 5 () 4-Aryloxy/Alkoxy Ethyl/aryl Variable Variable Not reported Urea/thiourea derivatives show enhanced anti-inflammatory activity

Key Observations :

Substituent Effects on Solubility :

  • The target compound’s 3-methoxypropyl group likely improves water solubility compared to analogs with hydrophobic substituents (e.g., ethyl or chloro groups) .
  • Analog 3 () exhibits poor solubility (0.5 µg/mL), attributed to its chloro-methylphenyl and ethyl groups, highlighting the trade-off between lipophilicity and solubility .

Chlorine in Analog 2 () enhances electron-withdrawing effects, which may improve target engagement but risks off-target interactions .

Biological Implications: Phenoxy and aryloxy substituents () correlate with anti-inflammatory and kinase inhibitory activities, suggesting the target compound’s 3-methylphenyl group may optimize selectivity for specific kinases . Urea derivatives () demonstrate higher potency in vitro, but the target compound’s methoxypropyl group may offer better pharmacokinetics .

Thermal Stability: Analogs with phenoxy groups () exhibit higher melting points (~243°C), indicating greater crystallinity and stability compared to the target compound, whose melting point is unreported .

Biological Activity

N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex nitrogen-containing heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in oncology and pharmacology. The unique structure of this compound, characterized by a pyrazolo ring fused to a pyrimidine moiety with various substituents, suggests potential for significant biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N6OC_{22}H_{24}N_{6}O, with a molecular weight of approximately 388.475 g/mol. The presence of functional groups such as methoxypropyl and methylphenyl enhances its chemical reactivity and biological activity.

Biological Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit various biological activities, including:

  • Antitumor Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives can induce apoptosis in A549 cells with low micromolar concentrations. The IC50 values for these compounds often range from 2.24 µM to higher values depending on the specific substituents and structural variations .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometric analyses have demonstrated that certain derivatives can significantly increase the BAX/Bcl-2 ratio, indicating enhanced apoptotic signaling pathways .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
This compoundMethoxypropyl & methylphenyl substituentsAntitumorTBD
N~6~-(2-methylphenyl)-N~4~-(3-chloropropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineChloropropyl substituentAnticancer9.20
N~6~-(2-fluorophenyl)-N~4~-(3-methoxybutyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineFluorinated phenyl groupAntimicrobialTBD
N~6~-(3-nitropropyl)-N~4~-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineNitropropyl substituentAnti-inflammatoryTBD

Case Studies

  • Antitumor Efficacy : A study involving several pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to inhibit proliferation in multiple cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound with the pyrazolo scaffold exhibited an IC50 value of 1.74 µM against MCF-7 cells .
  • EGFR Inhibition : Recent research has focused on developing pyrazolo[3,4-d]pyrimidines as epidermal growth factor receptor (EGFR) inhibitors. Compounds designed with this scaffold showed potent anti-proliferative activities against both wild-type and mutant EGFR variants . For instance, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR.

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